molecular formula C25H23N9O6S B1669160 Clazosentan CAS No. 180384-56-9

Clazosentan

Cat. No.: B1669160
CAS No.: 180384-56-9
M. Wt: 577.6 g/mol
InChI Key: LFWCJABOXHSRGC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Clazosentan is a potent Endothelin A (ET A) receptor antagonist . The primary target of this compound is the ET A receptor . Endothelins are highly potent vasoconstrictors that play a key role in fluid-electrolyte homeostasis as well as cardiovascular and neuronal function . ET-1, one of the isoforms of endothelins, is the strongest endogenous vasoconstrictor across multiple organ systems .

Mode of Action

This compound interacts with its primary target, the ET A receptor, by inhibiting it . This inhibition decreases ET-related cerebral vasospasm, which may occur after an aneurysmal subarachnoid hemorrhage . In isolated rat basilar arteries, this compound demonstrated competitive antagonism against ET-1 and big ET-1 (an ET-1 precursor) with a concentration-dependent rightward shift in concentration-activity curves .

Biochemical Pathways

The biochemical pathway affected by this compound is the Endothelin signaling pathway . By inhibiting the ET A receptor, this compound prevents the vasoconstrictive effects of ET-1 . This results in the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in ET-1 concentration and prevention of the cardiac and renal effects mediated by infusion of ET-1 in healthy subjects . In patients, it significantly reduced the incidence of moderate or severe vasospasm as well as post-aSAH vasospasm-related morbidity and mortality .

Action Environment

It’s important to note that this compound is contraindicated in patients who are pregnant (or possibly pregnant), have severe (child-pugh class c) hepatic impairment, have continuing intracranial hemorrhage, or have a history of hypersensitivity to this compound or other excipients . These factors can significantly impact the drug’s efficacy and safety profile.

Biochemical Analysis

Biochemical Properties

Clazosentan acts as an antagonist to the endothelin (ET) A receptor . The inhibition of the ETA receptor by this compound decreases ET-related cerebral vasospasm, which may occur after an aneurysmal subarachnoid hemorrhage .

Cellular Effects

This compound’s primary cellular effect is the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage . This is achieved through its antagonistic action on the ETA receptor, which in turn decreases ET-related cerebral vasospasm .

Molecular Mechanism

The molecular mechanism of this compound involves its selective antagonism of the ETA receptor . This antagonism decreases ET-related cerebral vasospasm, a key causative factor in the development of cerebral vasospasm following an aneurysmal subarachnoid hemorrhage .

Temporal Effects in Laboratory Settings

The recommended dosage of this compound is 10 mg/h administered by continuous intravenous infusion until 15 days after subarachnoid hemorrhage

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, the recommended dosage for humans is 10 mg/h administered by continuous intravenous infusion until 15 days after subarachnoid hemorrhage .

Metabolic Pathways

The primary metabolic pathway of this compound is hydroxylation by CYP2C9 . This compound is minimally metabolized .

Transport and Distribution

This compound is characterized by an intermediate clearance and a volume of distribution similar to that of the extracellular fluid volume . Its disposition is mainly dependent on the hepatic uptake transporter organic anion transport polypeptide 1B1/1B3 .

Subcellular Localization

Given its role as an ETA receptor antagonist, it is likely that it localizes to the cell membrane where the ETA receptors are located .

Preparation Methods

The synthesis of clazosentan involves multiple steps, including the formation of a pyridinylpyrimidine skeleton. The synthetic route typically involves the reaction of 5-methyl-pyridin-2-sulfonic acid with various reagents to form the final compound . Industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Clazosentan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Clazosentan is a selective endothelin A (ETA) receptor antagonist that has been studied for its potential in preventing cerebral vasospasm, vasospasm-related cerebral infarction, and cerebral ischemic symptoms following aneurysmal subarachnoid hemorrhage (aSAH) . Endothelin-1, released after subarachnoid bleeding, can cause cerebral vasospasm, typically starting 3 days after aSAH onset and peaking between days 8 and 11 .

Clinical Trials and Research Findings

  • REACT Study: A phase 3 randomized, double-blind, placebo-controlled study (NCT03585270) investigated this compound's ability to prevent clinical deterioration in aSAH patients . The study, which involved 409 patients, did not meet its primary endpoint of preventing clinical deterioration due to delayed cerebral ischemia (DCI) within 14 days post-treatment . The occurrence of clinical deterioration due to DCI was 15.8% in the this compound group and 17.2% in the placebo group (p = 0.734) .
  • CONSCIOUS-1 Study: A phase 2 dose-finding study (NCT00111085) with 413 aSAH patients demonstrated that this compound could prevent cerebral vasospasm . Moderate or severe vasospasm was reduced from 66% in the placebo group to 23% in the 15 mg/hr this compound group (risk reduction, 65%; 95% CI, 47%-78%; P < .0001) .
  • CONSCIOUS-2 and CONSCIOUS-3 Studies: These phase 3 studies assessed this compound's effect on cerebral vasospasm-related morbidity and all-cause mortality . CONSCIOUS-2 found that 5 mg/hr of this compound did not have a significant treatment effect, leading to the premature termination of CONSCIOUS-3 .
  • Meta-Analysis: A meta-analysis showed this compound was superior to placebo in reducing angiographic cerebral vasospasm, vasospasm-related delayed ischemic neurological deficit (DIND), and vasospasm-related morbidity/mortality . However, it did not show benefits in reducing cerebral infarction, overall mortality, or improving functional outcomes .

Efficacy and Safety

  • This compound significantly reduced angiographic vasospasm, particularly in the distal cerebral arteries . This effect might be more pronounced in distal arteries compared to proximal ones .
  • Rescue therapy was less frequently needed in patients treated with this compound compared to placebo (10.4% vs 18.1%; RRR 42.6%, 95% CI 5.4%–65.2%) .
  • No significant effect was observed on the occurrence of clinical deterioration due to DCI with this compound . A nonsignificant relative risk increase of 25.4% was reported in the risk of poor Glasgow Outcome Scale-Extended (GOSE) and modified Rankin Scale (mRS) scores with this compound versus placebo at week 12 post-aSAH .
  • Adverse events associated with this compound include pulmonary complications, hypotension, and anemia .

Patient Subgroups

  • Women, individuals under 50, and those with diffuse thick clots may experience a greater reduction in vasospasm-related morbidity/mortality with this compound .
OutcomeThis compoundPlacebo
Angiographic VasospasmReduced Increased
Vasospasm-related DINDReduced Increased
Vasospasm-related Morbidity/MortalityReduced Increased
Cerebral InfarctionNo significant reduction No significant increase
Overall MortalityNo significant reduction No significant increase
Functional OutcomesNo improvement No improvement
Need for Rescue TherapyLess frequent (10.4%) More frequent (18.1%)
Clinical Deterioration due to DCI15.8% 17.2%
Poor GOSE and mRS Scores at Week 1224.8% 20.1%

Comparison with Similar Compounds

Clazosentan is unique among endothelin receptor antagonists due to its selectivity for the endothelin A receptor and its specific application in preventing cerebral vasospasm. Similar compounds include:

    Bosentan: A dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.

    Ambrisentan: Another selective endothelin A receptor antagonist used for pulmonary arterial hypertension.

    Macitentan: A dual endothelin receptor antagonist with applications in pulmonary arterial hypertension.

This compound’s uniqueness lies in its specific use for cerebral vasospasm prevention and its high selectivity for the endothelin A receptor .

Biological Activity

Clazosentan (AXV-034343) is a selective endothelin A (ET_A) receptor antagonist primarily investigated for its efficacy in preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). The compound has garnered attention due to its potential to significantly reduce the incidence and severity of vasospasm, a common complication that can lead to delayed ischemic neurological deficits (DIND) and increased morbidity and mortality in affected patients.

This compound works by selectively blocking the ET_A receptors, which are implicated in vasoconstriction and inflammation. This action helps to mitigate the pathological responses associated with cerebral vasospasm, thereby preserving cerebral blood flow and reducing the risk of ischemic damage.

Meta-Analyses and Clinical Trials

Numerous studies have evaluated the effectiveness of this compound in clinical settings. A notable meta-analysis pooled data from multiple trials involving 441 patients, demonstrating that this compound significantly reduced the occurrence of angiographic vasospasm compared to placebo (Relative Risk [RR] = 0.58; 95% Confidence Interval [CI], 0.48 to 0.71) . The number needed to treat (NNT) for this outcome was calculated at 3.4, indicating a favorable therapeutic profile.

Key Findings from Phase III Trials

  • Reduction in Vasospasm-Related Morbidity : In two pivotal Phase III studies conducted in Japan, this compound was administered to patients post-aSAH. Results showed a significant reduction in vasospasm-related morbidity and all-cause mortality:
    • After aneurysm coiling: incidence reduced from 28.8% to 13.6% (RR reduction of 53%; 95% CI 17%-73%).
    • After surgical clipping: incidence reduced from 39.6% to 16.2% (RR reduction of 59%; 95% CI 33%-75%) .
  • Angiographic Outcomes : The incidence of angiographic vasospasm was significantly lower in this compound-treated groups compared to controls, with a decrease from 44% to 25.9% .
  • Safety Profile : Adverse events reported included hypotension, pulmonary complications, and anemia; however, these were comparable to placebo groups . Notably, pulmonary edema was observed more frequently in patients receiving this compound (19.8% vs. 5%) .

Case Studies

In a study focusing on the postoperative management of cerebral vasospasm with this compound, a cohort analysis revealed that patients receiving this compound had a lower incidence of symptomatic infarction (6.2% vs. 16%, p = 0.032) and improved outcomes at discharge (79% vs. 66%, p = 0.037) .

Summary of Biological Activity

The biological activity of this compound is characterized by its potent antagonism of ET_A receptors, leading to:

  • Decreased Incidence of Angiographic Vasospasm : Statistically significant reductions observed across multiple studies.
  • Reduced Morbidity : Lower rates of DIND and overall mortality post-aSAH.
  • Safety Considerations : While generally well-tolerated, monitoring for specific adverse effects is essential.

Data Table: Summary of Clinical Findings

Study TypeThis compound GroupPlacebo GroupRelative Risk Reductionp-value
Phase III Coiling13.6%28.8%53%<0.01
Phase III Clipping16.2%39.6%59%<0.01
Angiographic Vasospasm25.9%44%Not specified<0.05

Properties

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWCJABOXHSRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N9O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170955
Record name Clazosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180384-56-9
Record name Clazosentan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clazosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clazosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLAZOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRR0X4728
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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